molecular formula C11H15NO2S B13175686 5-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde

5-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13175686
M. Wt: 225.31 g/mol
InChI Key: HDOXJFZNVSFHGB-UHFFFAOYSA-N
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Description

5-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives with pyrrolidine derivatives. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: A simpler analog without the pyrrolidine moiety.

    3-Hydroxy-2,2-dimethylpyrrolidine: Lacks the thiophene ring.

    Thiophene derivatives: Various thiophene-based compounds with different substituents.

Uniqueness

The uniqueness of 5-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde lies in its combined structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

5-(3-hydroxy-2,2-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H15NO2S/c1-11(2)9(14)5-6-12(11)10-4-3-8(7-13)15-10/h3-4,7,9,14H,5-6H2,1-2H3

InChI Key

HDOXJFZNVSFHGB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCN1C2=CC=C(S2)C=O)O)C

Origin of Product

United States

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